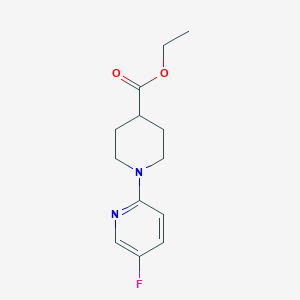

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Descripción general

Descripción

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is an organic compound . It belongs to the class of compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular formula of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is C13H17FN2O2 . This compound has a molecular weight of 252.28 .Aplicaciones Científicas De Investigación

PET Tracers for Serotonin Receptors

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate derivatives have been explored for their potential in positron emission tomography (PET) imaging. For instance, cyclohexanecarboxamide derivatives were synthesized and showed high affinity and selectivity towards 5-HT1A receptors. These compounds are reversible, selective high-affinity 5-HT1A receptor antagonists with significant brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors, especially in neuropsychiatric disorders (García et al., 2014).

Antituberculosis Activity

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate analogs have been designed and synthesized as part of a molecular hybridization strategy to create new inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds showed promising antituberculosis activity and minimal cytotoxicity, indicating their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties

Derivatives of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate have been reported to possess notable antibacterial and antifungal activities. The synthesis of new piperidine substituted benzothiazole derivatives and their biological evaluation indicate that some compounds exhibit good antibacterial and antifungal efficacy, underlining their potential in developing new antimicrobial agents (Shafi et al., 2021).

Anticancer Agents

The compound has also found application in the synthesis of novel anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential. Some of these compounds showed strong anticancer activities, suggesting their potential as therapeutic agents for cancer treatment (Rehman et al., 2018).

Synthesis of Key Intermediates for Drug Development

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of potent inhibitors for various targets, such as deoxycytidine kinase (dCK), which is crucial in the development of new drugs for treating different diseases. The practical synthesis of key intermediates underscores the compound's importance in medicinal chemistry and drug development processes (Zhang et al., 2009).

Propiedades

IUPAC Name |

ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTIWIVDVQMSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)

![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)

![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)

![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)